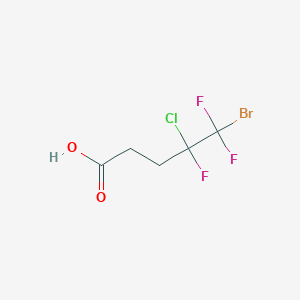

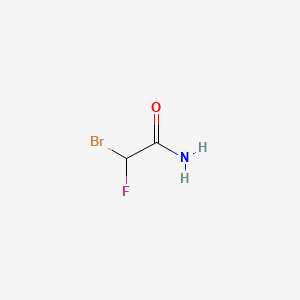

5-溴-4-氯-4,5,5-三氟戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated compounds often involves direct halogenation or the use of halogenating agents. For example, the synthesis of 4'-bromo-4,5,6,7-tetrachlorofluorescein is achieved by bromination in ethanol , and the preparation of 4'-bromophenacyl triflate is done by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid . Similarly, the synthesis of 4-chloro-2,5-difluorobenzoic acid is performed through a Sandmeyer reaction, followed by bromination and a Grignard reaction . These methods could potentially be adapted for the synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of 5-bromonicotinic acid derivatives is determined by X-ray single crystal determination , and the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.

Chemical Reactions Analysis

The reactivity of halogenated carboxylic acids can be inferred from the reactions described in the papers. For example, the derivatization of carboxylic acids with 4'-bromophenacyl triflate indicates that halogenated carboxylic acids can undergo nucleophilic substitution reactions . Additionally, the condensation reactions of 5-bromonicotinic acid hydrazide and the N1-arylation of 5-bromoindazole-3-carboxylic acid methylester suggest that halogenated carboxylic acids can participate in various organic transformations. These reactions could be relevant to the chemical behavior of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be complex due to the presence of halogen atoms. The papers provide some information on the properties of similar compounds, such as the stability of 4'-bromophenacyl triflate and the crystallographic characteristics of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) . These properties include melting points, solubility, stability, and reactivity, which are essential for understanding the behavior of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid in various conditions.

科学研究应用

合成和功能化

5-溴-4-氯-4,5,5-三氟戊酸及类似化合物在有机合成中起着至关重要的作用。例如,吡咯基锂物种在被三氟甲基、氯或溴等电子吸引基团包围时是稳定的,可以在某些条件下转化为相应的羧酸,包括5-溴-4-氯-4,5,5-三氟戊酸衍生物,产率很高(Schlosser, Lefebvre, & Ondi, 2006)。

工业规模化过程

该化合物是治疗性SGLT2抑制剂制造中的关键中间体,用于糖尿病治疗。已建立了从对苯二甲酸二甲酯出发合成该化合物的实用且可扩展的工艺,显示出显著的成本降低和产率提高(Zhang et al., 2022)。

烯丙基重排研究

在烯丙基重排研究中,5-溴-4-氯-4,5,5-三氟戊酸衍生物表现出有趣的行为。例如,5-溴-3-硫烯-2-酮在某些条件下发生烯丙基重排生成3-溴-3-硫烯-2-酮,突显了这类化合物的动态特性(Jakobsen, 1967)。

在合成抗糖尿病药物中的作用

5-溴-4-氯-4,5,5-三氟戊酸衍生物已被用于合成抗糖尿病药物如达格列净,展示了它们在制药应用中的重要性(Yafei, 2011)。

不寻常的格氏试剂反应

在格氏试剂反应中,相关卤代化合物与酮的相互作用呈现出独特的结果,有助于理解反应机制和合成氟化合物(Takagi et al., 1992)。

杂二嘌呤配体的开发

这些化合物被用于开发用于结合金属盐的杂二嘌呤配体,这在有机和配位化学中很重要。用对甲醛和盐酸或氢溴酸对水杨醛进行溴化和氯化甲基化是一个显著的方法(Wang et al., 2006)。

在药物化学中的细胞毒活性

某些类似化合物合成的4-(1-炔基)-3-溴-2(5H)-呋喃酮等衍生物显示出显著的细胞毒活性,特别针对人类白血病细胞系,标志着它们在癌症研究中的潜力(Bellina, Falchi, & Rossi, 2003)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H319 and H335, indicating that it can cause eye irritation and may cause respiratory irritation . The precautionary statements are P271, P260, and P280, advising to use only outdoors or in a well-ventilated area, to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

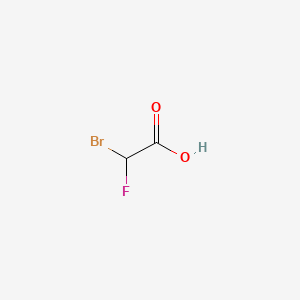

5-bromo-4-chloro-4,5,5-trifluoropentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKLWPCROADJHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Br)(F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371228 |

Source

|

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

CAS RN |

232602-79-8 |

Source

|

| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232602-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)